molecular formula C21H18N2O4 B2645392 Methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate CAS No. 1004256-23-8

Methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate

Cat. No. B2645392
CAS RN: 1004256-23-8
M. Wt: 362.385
InChI Key: ICBWFNIQDCVAOA-UHFFFAOYSA-N
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Description

“Methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate” is a complex organic compound. It contains a benzyl group, a pyridine ring, and a benzoate ester. These components are common in many pharmaceuticals and natural products .

Scientific Research Applications

Synthesis of Methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate Derivatives

  • The compound has been utilized in various synthetic applications. For instance, it played a role in the synthesis of labeled compounds, such as [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, showcasing its potential in the preparation of radioactively labeled molecules for scientific research (Taylor et al., 1996).
  • Methyl 4-(4-aminostyryl) benzoate, a compound closely related to the one , has been successfully prepared and characterized, indicating its potential as a precursor in the synthesis of Schiff base derivatives. The compound's utility is highlighted by its various characterization methods, including FT-IR, NMR, and UV-Vis analysis (Mohamad, Hassan, & Yusoff, 2017).

Applications in Material Science and Liquid Crystals

Liquid Crystal Phases and Supramolecular Structures

  • The compound has been involved in the study of supramolecular liquid crystals, formed through hydrogen-bonding interactions with non-mesomorphic compounds. These studies are significant for understanding the impact of different substituents on the stability and extent of liquid crystal phases induced by intermolecular hydrogen bonding (Naoum, Fahmi, & Almllal, 2010).

Advanced Polymer Science

Synthesis and Properties of Hyperbranched Polymers

  • Research has been conducted on the thermal polymerization of derivatives, like methyl 3,5-bis(4-aminophenoxy)benzoate, leading to the formation of hyperbranched aromatic polyamides. These materials are notable for their solubility in various solvents and potential applications in the field of polymer science (Yang, Jikei, & Kakimoto, 1999).

properties

IUPAC Name

methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-21(26)16-7-10-18(11-8-16)22-20(25)17-9-12-19(24)23(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBWFNIQDCVAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate

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